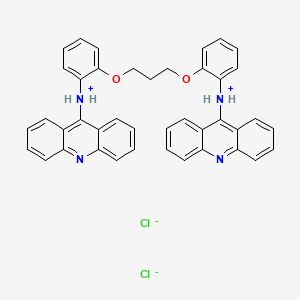

9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride

説明

9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride (hereafter referred to by its full systematic name) is a structurally complex acridine derivative characterized by a trimethylene (three-carbon) bridge linking two phenyleneimino-acridine moieties. The dihydrochloride salt form enhances its water solubility, making it suitable for applications in aqueous environments. Acridine derivatives are renowned for their fluorescence and intercalation properties, which are exploited in molecular recognition, optoelectronics, and biochemical research .

特性

CAS番号 |

66724-87-6 |

|---|---|

分子式 |

C41H34Cl2N4O2 |

分子量 |

685.6 g/mol |

IUPAC名 |

acridin-9-yl-[2-[3-[2-(acridin-9-ylazaniumyl)phenoxy]propoxy]phenyl]azanium;dichloride |

InChI |

InChI=1S/C41H32N4O2.2ClH/c1-5-18-32-28(14-1)40(29-15-2-6-19-33(29)42-32)44-36-22-9-11-24-38(36)46-26-13-27-47-39-25-12-10-23-37(39)45-41-30-16-3-7-20-34(30)43-35-21-8-4-17-31(35)41;;/h1-12,14-25H,13,26-27H2,(H,42,44)(H,43,45);2*1H |

InChIキー |

QMMAAOPYAFACFV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |

製品の起源 |

United States |

準備方法

The synthesis of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps, starting with the preparation of o-phenylenediamine. Commonly, 2-nitrochlorobenzene is treated with ammonia to produce 2-nitroaniline, which is then reduced to o-phenylenediamine using zinc powder in ethanol . The subsequent steps involve the condensation of o-phenylenediamine with acridine derivatives under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

化学反応の分析

9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using halogenating agents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes and pigments due to its chromogenic properties.

作用機序

The mechanism of action of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .

類似化合物との比較

Comparison with 9,9'-Heptamethylenedioxybis(o-phenyleneimino)bisacridine Dihydrochloride (CAS 66724-91-2)

The closest structural analog is 9,9'-heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride, which differs by having a seven-carbon (heptamethylene) bridge instead of a three-carbon (trimethylene) bridge. Key comparative data are summarized below:

*Inferred from structural analogy to CAS 66724-91-2.

The shorter trimethylene bridge likely imparts greater rigidity to the molecule, which could enhance binding specificity in host-guest interactions. Conversely, the heptamethylene variant’s flexibility may favor applications requiring conformational adaptability, such as in porous materials or polymer composites .

Comparison with 9,9'-Spirobifluorene-Derived N-Heterocycles

9,9'-Spirobifluorene derivatives (e.g., benzo[h]quinoline, 1,10-phenanthroline) share structural complexity but feature a spirobifluorene core instead of an acridine backbone. Key differences include:

Optical Properties :

- Spirobifluorene derivatives exhibit UV absorption maxima at 225–328 nm and photoluminescence (PL) in the 390–430 nm range .

- Acridine-based compounds like the target molecule typically display redshifted absorption/emission due to extended π-conjugation, though specific data for the trimethylene variant are lacking.

- Applications: Spirobifluorenes are widely used in organic light-emitting diodes (OLEDs) and catalysis .

Comparison with Azoamidine Dihydrochloride Initiators

Azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) share the dihydrochloride salt form, ensuring water solubility. However, their azo (-N=N-) functional groups contrast sharply with the acridine backbone of the target compound:

Reactivity :

Biological Relevance :

Historical Context and Trends in Acridine Derivatives

Early studies on acridine derivatives (1930s–1940s) focused on synthesizing salts like 9-phenylacridine hydrochlorides and cyanated variants, noting high melting points (>250°C) and stability . Modern analogs, including the trimethylene variant, retain these traits but leverage advanced functionalization (e.g., dihydrochloride salts, tailored bridges) for improved solubility and targeted applications .

生物活性

Overview of 9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine Dihydrochloride

Chemical Structure and Properties:

- Molecular Formula: C28H24Cl2N4O2

- Molecular Weight: 516.42 g/mol

- CAS Number: Not specifically listed but can be referenced through related bisacridine derivatives.

This compound is a bisacridine derivative characterized by its unique structure, which includes two acridine moieties linked by a trimethylenedioxy bridge and functionalized with o-phenyleneimino groups. Such structural features contribute to its potential biological activities.

Anticancer Properties

Bisacridine derivatives have been studied for their anticancer properties. The mechanism often involves intercalation into DNA, leading to inhibition of DNA replication and transcription. This property is crucial in cancer therapy as it can induce apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that acridine derivatives exhibit antimicrobial properties. They can disrupt bacterial cell membranes or interfere with bacterial DNA synthesis, making them potential candidates for developing new antibiotics.

The biological activity of compounds like 9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine may involve:

- DNA Intercalation: Binding between base pairs in the DNA helix.

- Enzyme Inhibition: Interfering with enzymes involved in nucleic acid metabolism.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death.

Case Studies and Research Findings

-

Acridine Derivatives Against Cancer:

- A study demonstrated that certain acridine derivatives could significantly inhibit tumor growth in animal models by inducing apoptosis through the mitochondrial pathway.

-

Antimicrobial Efficacy:

- Research indicated that derivatives similar to bisacridine showed effective inhibition against gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

-

Mechanistic Insights:

- Investigations into the mechanism revealed that these compounds can stabilize DNA-topoisomerase complexes, leading to increased DNA damage in cancer cells.

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine | Yes | Potentially | DNA intercalation, ROS generation |

| Acridine Orange | Yes | Yes | DNA binding, enzyme inhibition |

| Doxorubicin | Yes | Limited | Topoisomerase inhibition |

| Ethidium Bromide | Yes | Yes | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。